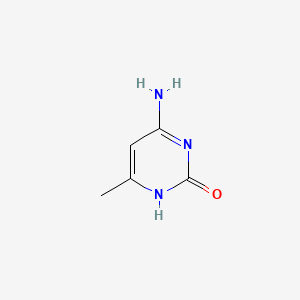

4-Amino-2-hydroxy-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQIRLQHUUWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211250 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-50-4 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-hydroxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Hydroxy 6 Methylpyrimidine and Its Derivatives

Established Synthetic Routes to the Core Pyrimidine (B1678525) Scaffold

Traditional methods for constructing the 4-amino-2-hydroxy-6-methylpyrimidine core often rely on well-established condensation reactions and the chemical manipulation of pre-functionalized pyrimidine rings.

Condensation Reactions with Guanidine (B92328) and Related Precursors

A foundational and widely employed method for the synthesis of the 2-aminopyrimidine (B69317) skeleton involves the condensation of guanidine with a β-dicarbonyl compound or its equivalent. In the case of this compound, the reaction of guanidine with ethyl acetoacetate (B1235776) is a primary route. This reaction proceeds via a cyclocondensation mechanism, where the nucleophilic guanidine attacks the carbonyl carbons of the β-ketoester, leading to the formation of the heterocyclic ring.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the deprotonation of guanidine and the enolization of ethyl acetoacetate. The initial condensation is followed by dehydration to yield the aromatic pyrimidine ring. The general scheme for this condensation is a cornerstone of pyrimidine synthesis. bu.edu.egnih.gov While specific yields for the direct synthesis of this compound are not extensively reported in the provided literature, the synthesis of analogous 2-amino-4,6-dihydroxypyrimidines from guanidine and malonic esters proceeds with high yields, often exceeding 80-95%. orgsyn.orgchemicalbook.com

A similar approach involves the reaction of guanidine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of a base to yield 2,4-diamino-6-hydroxypyrimidine. orgsyn.orgchemicalbook.com This highlights the versatility of guanidine-based condensations in accessing a variety of substituted aminopyrimidines.

Reactions Involving Dichloropyrimidine Precursors

An alternative strategy for the synthesis of this compound and its derivatives involves the use of dichloropyrimidine precursors. A key starting material for this approach is 2,4-dichloro-6-methylpyrimidine, which is a commercially available and reactive intermediate. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of amino and hydroxyl groups.

The synthesis of 2-amino-4,6-dichloropyrimidines from their corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) analogs has been developed, showcasing the conversion between these functionalities. nih.gov This transformation typically involves reacting the dihydroxy derivative with a chlorinating agent like phosphorus oxychloride.

Once the dichloropyrimidine is obtained, selective substitution can be achieved by carefully controlling the reaction conditions. For instance, reaction with ammonia or an amine can introduce the amino group at the 4-position, followed by hydrolysis of the remaining chlorine atom at the 2-position to yield the desired 2-hydroxy group. The reactivity of the chlorine atoms can be influenced by the electronic nature of the substituents on the pyrimidine ring.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines and their derivatives. wikipedia.orgorganic-chemistry.org

The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.org By substituting urea with guanidine, this reaction can be adapted to synthesize 2-aminodihydropyrimidines. nih.govnih.gov While the traditional Biginelli reaction yields a dihydropyrimidine, subsequent oxidation can lead to the aromatic pyrimidine core. In some variations, the reaction can be guided to directly produce the aromatic product.

A four-component Biginelli-type reaction has also been reported for the synthesis of functionalized pyrimidines, demonstrating the versatility of this approach in generating molecular diversity. biomedres.us The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for milder reaction conditions.

Advanced Synthetic Strategies and Innovations

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of heterocyclic compounds, including this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the Biginelli reaction has been shown to be highly effective for the synthesis of dihydropyrimidines. nih.gov

The synthesis of quinazolines, which share a similar heterocyclic core, has been achieved by heating an aldehyde, dimedone, and urea/thiourea under microwave irradiation in the absence of a solvent and catalyst. nih.gov This solventless approach is particularly attractive from a green chemistry perspective. The rapid and efficient synthesis of pyrimidine derivatives using microwave assistance highlights its potential for the production of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.gov These approaches focus on the use of environmentally benign solvents (such as water or ethanol), the development of catalyst-free and solvent-free reaction conditions, and the use of alternative energy sources like ultrasound and visible light. nih.govjmaterenvironsci.com

For the synthesis of pyrimidine derivatives, several green protocols have been developed. These include the use of green catalytic systems like ceric ammonium nitrate in aqueous media under ultrasonic irradiation for the synthesis of pyrano[2,3-d]pyrimidines. jmaterenvironsci.com Grindstone chemistry, a solvent-free technique, has also been employed for the synthesis of dihydropyrimidinones. researchgate.net

The application of these green methodologies to the synthesis of this compound can significantly reduce the use of hazardous reagents and solvents, making the production process more sustainable. The development of one-pot syntheses and multi-component reactions, as discussed earlier, also aligns with the core tenets of green chemistry by improving atom economy and reducing waste. rasayanjournal.co.inresearchgate.net

Derivatization Strategies for Functional Enhancement

Synthesis of Schiff Bases and Imine Derivatives

The formation of Schiff bases, or imines, represents a fundamental derivatization strategy for this compound. This reaction typically involves the condensation of the primary amino group of the pyrimidine core with an aldehyde or ketone.

A common synthetic route involves reacting this compound with a substituted acetophenone in an acidic medium. For instance, a Schiff base can be prepared by reacting 2-amino-4-hydroxy-6-methyl pyrimidine with 3-amino acetophenone in ethanol with a few drops of glacial acetic acid, followed by refluxing the mixture. researchgate.netrsc.org The resulting product can be further reacted with other carbonyl compounds, such as 4-hydroxy acetophenone, under similar conditions to yield more complex Schiff base derivatives. researchgate.netrsc.org These reactions are typically carried out in solvents like ethanol and may be refluxed for several hours to ensure completion. researchgate.netrsc.org

The general reaction can be summarized as:

R-CHO + H₂N-Pyrimidine → R-CH=N-Pyrimidine + H₂O

(Aldehyde) + (this compound) → (Schiff Base) + (Water)

These Schiff bases serve as versatile intermediates for the synthesis of a wide array of other heterocyclic compounds.

Formation of Fused Heterocyclic Systems

The pyrimidine ring of this compound can be fused with other rings to create more complex polycyclic systems. These fused heterocycles often exhibit unique chemical and physical properties. The synthesis of such systems can be achieved through various cyclization reactions, often utilizing the reactive sites on the pyrimidine ring. While specific examples directly starting from this compound are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest that intramolecular cyclization of appropriately substituted pyrimidine derivatives would be a viable route.

Preparation of Thiocarbamide Derivatives

While direct synthesis of thiocarbamide derivatives starting from this compound is not explicitly detailed in the provided search results, general methods for the synthesis of thiourea derivatives from aminopyrimidines can be applied. A common approach involves the reaction of an aminopyrimidine with an appropriate isothiocyanate.

A plausible synthetic route would involve the reaction of this compound with a selected arylisothiocyanate in a suitable solvent. The reaction proceeds via the nucleophilic addition of the amino group to the carbon atom of the isothiocyanate. This general methodology has been successfully employed for the synthesis of various pyrimidine-based thiourea derivatives. nih.gov

The general reaction is as follows:

R-N=C=S + H₂N-Pyrimidine → R-NH-C(=S)-NH-Pyrimidine

(Isothiocyanate) + (this compound) → (Thiocarbamide Derivative)

This method allows for the introduction of a wide variety of substituents (R-groups) depending on the chosen isothiocyanate, thus enabling the fine-tuning of the final product's properties.

Development of Oxazepine, β-lactam, Imidazolidene, Thiazolidine, and Tetrazole Derivatives

A significant advancement in the derivatization of this compound is the synthesis of a variety of seven- and five-membered heterocyclic rings, as well as β-lactams, from a common Schiff base intermediate. researchgate.netrsc.org The starting Schiff base, prepared as described in section 2.3.1, is a key building block for these transformations. researchgate.netrsc.org

Oxazepine Derivatives: Seven-membered oxazepine rings can be synthesized by reacting the Schiff base intermediate with various anhydrides. researchgate.netrsc.org For example, reacting the Schiff base with phthalic anhydride, maleic anhydride, or succinic anhydride in a solvent like benzene or tetrahydrofuran (THF) under reflux for an extended period (e.g., 30 hours) yields the corresponding oxazepine derivatives. researchgate.netimpactfactor.org

| Reactant (Anhydride) | Reaction Conditions | Product |

| Phthalic Anhydride | Benzene, Reflux (30h) | Oxazepine Derivative |

| Maleic Anhydride | Benzene, Reflux (30h) | Oxazepine Derivative |

| Succinic Anhydride | Benzene, Reflux (30h) | Oxazepine Derivative |

β-Lactam Derivatives: The four-membered β-lactam ring can be formed by reacting the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as 1,4-dioxane. researchgate.netrsc.org This cycloaddition reaction is a well-established method for β-lactam synthesis. google.com

Imidazolidine Derivatives: Imidazolidine rings are synthesized by the reaction of the Schiff base intermediate with amino acids like glycine or alanine. researchgate.netrsc.org This reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux. researchgate.netrsc.org

Thiazolidine Derivatives: The synthesis of thiazolidine derivatives is achieved by reacting the Schiff base with thioglycolic acid in the presence of a catalyst such as anhydrous zinc chloride in a solvent like 1,4-dioxane. researchgate.netresearchgate.net

Tetrazole Derivatives: Tetrazole derivatives can be prepared by the reaction of the Schiff base with sodium azide in a solvent such as 1,4-dioxane under reflux. researchgate.netrsc.org

Formazan (B1609692) Derivatives Synthesis

Formazan derivatives of this compound can be synthesized through a multi-step process. organic-chemistry.org The synthesis starts with the reaction of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) with chloroacetyl chloride to form an intermediate compound. organic-chemistry.org This intermediate is then reacted with hydrazine (B178648) hydrate. organic-chemistry.org The resulting product is subsequently condensed with an aromatic aldehyde, such as 3,4-dimethoxybenzaldehyde, to form a Schiff base. organic-chemistry.org Finally, this Schiff base is reacted with a diazonium salt of a substituted aromatic amine to yield the formazan derivative. organic-chemistry.org The reaction with the diazonium salt is typically carried out in a cold solution (0-5°C). organic-chemistry.org

A generalized reaction scheme for the final step is:

Ar-N₂⁺Cl⁻ + Schiff Base → Formazan Derivative

(Diazonium Salt) + (Schiff Base Intermediate)

| Starting Material | Reagents | Intermediate/Product |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 1. Chloroacetyl chloride 2. Hydrazine hydrate | Hydrazinyl acetamide derivative |

| Hydrazinyl acetamide derivative | 3,4-dimethoxybenzaldehyde | Schiff Base |

| Schiff Base | Diazonium salt of aromatic amine | Formazan Derivative |

Functional Monomer Design for Supramolecular Polymers

This compound can be utilized as a key component in the design of functional monomers for the creation of supramolecular polymers. nih.gov These polymers are formed through non-covalent interactions, such as hydrogen bonding, which allows for properties like self-healing and processability.

Specifically, 2-amino-4-hydroxy-6-methylpyrimidine is used in the synthesis of 2-ureido-4[1H]-pyrimidinone (UPy)-based functional monomers. nih.gov These monomers are synthesized by reacting the pyrimidine with an isocyanate. nih.gov The resulting UPy unit is capable of forming strong, self-complementary quadruple hydrogen bonds, which drive the self-assembly of the monomers into long polymer chains. This approach offers a convenient and efficient route to novel functional monomers for the development of advanced supramolecular materials. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 4 Amino 2 Hydroxy 6 Methylpyrimidine and Its Complexes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 4-amino-2-hydroxy-6-methylpyrimidine.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy provides detailed information about the vibrational modes of the molecule. The analysis of this compound (which exists in tautomeric forms, including 2-amino-6-methylpyrimidin-4-ol and 2-amino-6-methylpyrimidin-4(3H)-one) reveals characteristic absorption bands corresponding to its various functional groups.

A combined experimental and theoretical study has interpreted the vibrational spectra in terms of fundamental, combination, and overtone bands. The symmetrical and asymmetrical stretching of the N-H bonds in the amino group are typically observed in the region of 3200-3500 cm⁻¹. For instance, in derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525), N-H stretching bands have been identified around 3217-3240 cm⁻¹. The stretching vibrations for the C-H bonds of the methyl group are generally found just below 3000 cm⁻¹.

The spectrum is also characterized by the vibrations of the pyrimidine ring. The C=O stretching frequency is a key indicator of the molecule's tautomeric form, often appearing in the 1600-1750 cm⁻¹ range. In one derivative, a C=O band was noted at 1735 cm⁻¹. The C=N and C=C aromatic stretching vibrations are also prominent, typically found between 1400 cm⁻¹ and 1650 cm⁻¹. The presence of a C-O-H group can be confirmed by bands corresponding to C-OH stretching and O-H in-plane bending. In metal complexes, shifts in the vibrational frequencies of the ligand indicate the sites of coordination.

Table 1: Selected FTIR Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3217 - 3440 | |

| C-H Stretching (Aromatic) | ~3116 | |

| C-H Stretching (Methyl) | 2839 - 2931 | |

| C=O Stretching | 1720 - 1735 | |

| C=N Stretching | 1581 - 1620 | |

| C=C Stretching (Aromatic) | 1419 - 1504 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FTIR analysis, providing information on non-polar bonds and symmetric vibrations. A comprehensive study of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) utilized FT-Raman spectroscopy to analyze its vibrational signatures. The FT-Raman spectrum was recorded using a Nd:YAG laser for excitation.

For related pyrimidine compounds, the analysis assumes a certain point group symmetry to distribute the fundamental modes of vibration into in-plane and out-of-plane species. Key Raman bands include those for C-N vibrations, which can appear as strong intensity peaks. Computational studies using Density Functional Theory (DFT) have been employed to simulate the Raman spectra, showing excellent agreement with experimental results and aiding in the assignment of vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound and its derivatives, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

In the ¹H NMR spectrum of derivatives, distinct signals are observed for the different types of protons. The proton of the hydroxyl (OH) group typically appears as a singlet at a downfield chemical shift, for example, around 10-11 ppm. The protons of the amino (NH₂) group also give rise to signals in the downfield region, such as between 5.3 and 6.9 ppm. The methyl (CH₃) protons are found in the upfield region, generally appearing as a singlet around 1.2 to 2.4 ppm. The

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites valence electrons from lower energy ground states to higher energy excited states. The pyrimidine ring, being an unsaturated heterocyclic system, gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. tanta.edu.egmdpi.com

Research indicates that the electronic absorption spectra of pyrimidine derivatives are sensitive to substituents on the pyrimidine ring and the solvent environment. niscpr.res.in Studies on 2-amino-4-hydroxy-6-methylpyrimidine have investigated the effects of pH and solvent polarity on its electronic transitions. niscpr.res.in Changes in the molecular form, such as protonation (cationic form) or deprotonation (anionic form), can lead to noticeable shifts in the absorption maxima. niscpr.res.in A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. niscpr.res.in These shifts provide valuable information about the interaction of the molecule with its environment and changes in its electronic structure. tanta.edu.eg For instance, in metal complexes, the coordination of the pyrimidine ligand to a metal ion can alter the energy of its molecular orbitals, leading to shifts in the π→π* and n→π* transition bands. mdpi.com

Table 1: Typical Electronic Transitions for Pyrimidine Derivatives

| Transition Type | Description | Typical Wavelength Region (nm) |

|---|---|---|

| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.eg | 200 - 400 |

| n → π * | Excitation of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* antibonding orbital. tanta.edu.eg | 300 - 500 |

Note: The exact wavelengths are highly dependent on the specific molecule, its substituents, and the solvent used.

Photoluminescence Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is used to study the excited state properties of molecules like this compound. Heterocyclic compounds and their metal complexes often exhibit interesting luminescent properties. proquest.comresearchgate.net

Luminescence studies on related pyrimidine compounds, such as 4-amino-2-methoxypyrimidine, have been conducted to understand their photochemical properties. nih.gov When complexed with metal ions, particularly lanthanides (Ln(III)), the pyrimidine ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light. researchgate.net The analysis of the emission spectra, including luminescence intensity and lifetime measurements, allows for the determination of the ligand's triplet state energy level and the efficiency of the energy transfer process to the metal center. researchgate.net Such studies are crucial for designing new materials with specific photophysical properties for applications in areas like bio-imaging and sensors.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data. mdpi.com The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has been successfully determined using this technique. proquest.comresearchgate.net The analysis revealed that the compound crystallizes in the triclinic system with the space group P-1. researchgate.netresearchgate.net The crystal structure is characterized by an extensive network of hydrogen bonds. These interactions link the molecules into one-dimensional (1D) chains, which are further connected through additional hydrogen bonds and interactions between pyrimidine rings to form a stable three-dimensional (3D) network. proquest.comresearchgate.net

SCXRD has also been employed to characterize proton transfer complexes of this compound, for example, with salicylic (B10762653) acid. researchgate.net Such studies confirm the formation of the complex and detail the specific interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Table 2: Crystallographic Data for 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₀N₆O₅ | researchgate.net |

| Crystal System | Triclinic | researchgate.netresearchgate.net |

| Space Group | P-1 | researchgate.netresearchgate.net |

| a (Å) | 6.8770 (14) | researchgate.netresearchgate.net |

| b (Å) | 10.486 (2) | researchgate.netresearchgate.net |

| c (Å) | 11.320 (2) | researchgate.netresearchgate.net |

| Volume (ų) | 778.9 (3) | researchgate.netresearchgate.net |

| Z | 2 | researchgate.netresearchgate.net |

| Temperature (K) | 293 (2) | researchgate.netresearchgate.net |

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases and characterizing materials that may not be available as single crystals. The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline solid.

PXRD analysis has been used to investigate complexes of this compound, such as its proton transfer complex with salicylic acid (SA⁻·AHMP⁺). researchgate.net The PXRD data, combined with Rietveld refinement, confirmed the crystal structure and phase of the material. researchgate.net For the SA⁻·AHMP⁺ complex, the analysis of the PXRD pattern indicated an orthorhombic crystal structure, demonstrating the utility of this technique in confirming the structural properties of novel crystalline materials. researchgate.net In studies of metal complexes, PXRD is also used to determine the nano-sized nature of the prepared materials. mdpi.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials like this compound and its complexes. scirp.orgtsijournals.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide comprehensive thermal information. TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between the sample and an inert reference, revealing exothermic and endothermic events. nih.gov

The TGA curve for a hydrated complex of this compound would typically show an initial weight loss corresponding to the removal of water molecules (dehydration). scirp.orgnih.gov At higher temperatures, subsequent weight loss steps indicate the decomposition of the organic ligand. mdpi.com The DTA curve complements this data by showing endothermic peaks for processes like melting and dehydration, and exothermic peaks for processes like crystallization and decomposition. mdpi.comscirp.org

For metal complexes, the TGA/DTA thermograms reveal a multi-stage decomposition pattern. nih.gov Analysis of these stages can determine the temperature ranges of stability and the nature of the decomposition products, with the final residue at high temperatures often being a stable metal oxide. mdpi.com

Table 3: Illustrative TGA/DTA Decomposition Stages for a Hypothetical Metal Complex of this compound

| Temperature Range (°C) | TGA Event | DTA Peak | Interpretation |

|---|---|---|---|

| 50 - 150 | Weight Loss (e.g., ~5%) | Endothermic | Loss of lattice/hydrated water molecules. scirp.org |

| 150 - 250 | Weight Loss (e.g., ~5%) | Endothermic | Loss of coordinated water molecules. scirp.org |

| > 250 | Multi-step Weight Loss | Exothermic | Decomposition and breakdown of the organic pyrimidine ligand. mdpi.com |

| > 600 | Stable Plateau | - | Formation of a stable metal oxide residue. mdpi.com |

Computational and Theoretical Investigations of 4 Amino 2 Hydroxy 6 Methylpyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of 4-Amino-2-hydroxy-6-methylpyrimidine, offering a detailed view of its electronic landscape.

The molecular structure and properties of this compound have been extensively studied using Density Functional Theory (DFT), particularly with the B3LYP functional, and the second-order Møller-Plesset Perturbation Theory (MP2). dntb.gov.uaresearchgate.net These methods are employed to optimize the molecular geometry and predict vibrational frequencies. dntb.gov.ua Studies have utilized the 6-311G(d,p) basis set for these calculations, which provides a good balance between computational cost and accuracy for describing the system's electronic structure. researchgate.net The optimized geometrical parameters obtained through these methods show a strong correlation with experimental data, thereby validating the computational models used. nih.gov These theoretical approaches are fundamental in simulating the molecule's ground state and understanding its stability. researchgate.net

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org For this compound, the HOMO-LUMO analysis has been performed, and the resulting energy gap helps in characterizing the molecule's charge transfer properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. wikipedia.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.19 |

| ELUMO | -1.44 |

| Energy Gap (ΔE) | 4.75 |

Data sourced from theoretical calculations reported in scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound has been calculated to understand its reactive behavior. researchgate.net In these maps, regions of negative potential, typically colored red, are susceptible to electrophilic attack and are generally associated with electronegative atoms. Conversely, regions of positive potential, colored blue, indicate sites prone to nucleophilic attack and are usually found around hydrogen atoms. nih.gov This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. nih.govresearchgate.net

The distribution of natural atomic charges across the this compound molecule has been analyzed to understand the electronic environment of each atom. This analysis reveals that the oxygen atom carries the most negative charge, making it a likely site for electrophilic interaction. The nitrogen atoms also exhibit negative charges. In contrast, the carbon atom bonded to the oxygen and nitrogen atoms (C4) shows a significant positive charge, indicating its electrophilic nature. The hydrogen atoms, particularly the one attached to the oxygen, also carry positive charges.

| Atom | Charge (e) |

|---|---|

| O9 | -0.718 |

| N8 | -0.569 |

| N7 | -0.899 |

| C6 | 0.435 |

| C5 | -0.589 |

| C4 | 0.822 |

| C2 | -0.744 |

| H15 | 0.457 |

Data represents selected atomic charges calculated from theoretical models.

Vibrational Frequency Simulations and Anharmonicity Studies

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. mdpi.com For this compound, anharmonic frequency calculations have been performed using methods such as Vibrational Second-Order Perturbation Theory (VPT2). researchgate.net These anharmonic calculations provide results that are in better agreement with experimental data compared to harmonic approximations, as they account for the true potential energy surface of the molecule. dntb.gov.uaresearchgate.net The simulated spectra based on these calculations show excellent agreement with experimental FTIR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. nih.govnih.gov

| Vibrational Mode | Experimental (FTIR) | Calculated (Anharmonic) |

|---|---|---|

| N-H stretch | 3479 | 3475 |

| O-H stretch | 3413 | 3409 |

| C=O stretch | 1658 | 1660 |

| C-NH2 stretch | 1330 | 1328 |

Frequencies are selected illustrative examples from combined experimental and theoretical studies. researchgate.netniscpr.res.in

Nonlinear Optical (NLO) Properties Characterization

The investigation of nonlinear optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics and photonics. nih.govnih.gov Computational studies on this compound have characterized its NLO behavior by calculating properties such as the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These parameters indicate the molecule's response to an applied electric field. The calculated values for this compound suggest that it possesses significant NLO properties, making it a candidate for further investigation as a potential NLO material. researchgate.netresearchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.25 Debye |

| Mean Polarizability (α) | - |

| First-Order Hyperpolarizability (β) | 2.86 x 10-30 esu |

Data sourced from theoretical calculations. The mean polarizability value was not specified in the available search results.

Hirshfeld Surface and 2D Fingerprint Plot Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all promolecules, a unique surface is generated for each molecule. The properties of this surface reveal the nature and extent of intermolecular contacts.

The Hirshfeld surface is often mapped with normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. The d_norm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify contacts that are longer. nih.gov

While a specific Hirshfeld surface analysis for this compound is not extensively detailed in the literature, analysis of closely related structures, such as 2-amino-4-methoxy-6-methylpyrimidinium salts, provides insight into the expected interactions. nih.gov The primary interactions governing the crystal packing of pyrimidine (B1678525) derivatives are typically strong N—H···O, O—H···N, and N—H···N hydrogen bonds, supplemented by weaker C—H···O, C—H···π, and van der Waals contacts. nih.govnih.gov

The 2D fingerprint plot for a molecule like this compound would be characterized by distinct features:

H···H Contacts: These typically appear as the largest, most diffuse region in the center of the plot, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O Contacts: These are represented by sharp, prominent "wings" or "spikes" at lower d_i and d_e values, indicative of strong hydrogen bonding between the hydroxyl/carbonyl groups and the amino groups or neighboring molecules. nih.govnih.gov

N···H/H···N Contacts: Similar to O···H contacts, these appear as sharp spikes and are crucial to the hydrogen-bonding network, involving the amino group and the pyrimidine ring nitrogen atoms. nih.gov

C···H/H···C Contacts: These weaker interactions, often associated with C-H···π bonding, appear as less prominent wings on the plot. nih.gov

The following table presents a representative breakdown of intermolecular contact contributions for a similar pyrimidine derivative, illustrating the data obtained from such an analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 44.2% | Represents general van der Waals forces and is the most abundant contact type. |

| O···H/H···O | 20.9% | Corresponds to strong hydrogen bonds involving hydroxyl and amino groups, crucial for forming primary structural motifs. |

| C···H/H···C | 19.6% | Indicates weaker C—H···π or C—H···O/N interactions that contribute to crystal packing stability. |

| N···H/H···N | 8.1% | Represents hydrogen bonds involving the amino group and ring nitrogen atoms. |

| C···O/O···C | 3.0% | Minor contacts between carbon and oxygen atoms. |

| C···C | 2.9% | Suggests the presence of π-π stacking interactions between pyrimidine rings. |

| O···O | 1.0% | Represents close contacts between oxygen atoms. |

Table 1. Representative percentage contributions of intermolecular contacts to the total Hirshfeld surface for a closely related aminopyrimidine salt. Data adapted from a similar structure for illustrative purposes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions in a simulated environment, such as in solution. mdpi.comnih.gov Unlike the static picture provided by X-ray crystallography, MD simulations can explore the various conformations a molecule can adopt, the stability of different tautomers in solution, and the dynamics of its interactions with solvent molecules. nih.govbiorxiv.org

For this compound, MD simulations would be particularly useful for several key investigations:

Tautomeric Equilibrium: The molecule can exist in either the hydroxy or the keto form. MD simulations can help determine the relative stability and population of these tautomers in different solvents by calculating the free energy landscape. nih.govorientjchem.org

Conformational Flexibility: Simulations can track the rotational dynamics of the exocyclic amino (-NH2) and methyl (-CH3) groups, as well as the flexibility of the pyrimidine ring itself. dhu.edu.cn

Solvent Interactions: MD can characterize the hydrogen-bonding network between the compound and surrounding water molecules, including the number of hydrogen bonds, their lifetimes, and their geometric arrangement. This is crucial for understanding its solubility and behavior in aqueous environments.

A typical MD simulation protocol involves placing the molecule in a simulation box filled with an explicit solvent (like water), neutralizing the system with ions, and then solving Newton's equations of motion for every atom over a set period, often on the nanosecond to microsecond timescale. nih.govnih.gov The choice of a suitable force field (e.g., AMBER, CHARMM, OPLS), which defines the potential energy of the system, is critical for obtaining accurate results. nih.gov

The analysis of the resulting trajectory can provide detailed quantitative data on the molecule's structural and dynamic properties. The table below outlines the types of analyses that would be conducted in a comprehensive MD study of this compound.

| Analysis Type | Objective and Parameters Measured |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the overall structural stability of the molecule during the simulation. A stable RMSD indicates that the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | To identify regions of high flexibility within the molecule by measuring the fluctuation of each atom from its average position. This would highlight the mobility of the methyl and amino groups. |

| Dihedral Angle Analysis | To study the rotational freedom and preferred orientations of the exocyclic groups (e.g., rotation around the C-NH2 and C-CH3 bonds). |

| Radial Distribution Function (RDF) | To characterize the structure of the solvent around the solute. For example, the RDF between the solute's hydrogen bond donors/acceptors (O, N atoms) and solvent water molecules reveals the solvation shells. |

| Hydrogen Bond Analysis | To quantify the number and lifetime of intramolecular and intermolecular hydrogen bonds. This is key to understanding tautomer stability and solute-solvent interactions. |

| Free Energy Calculations (e.g., MM/PBSA) | To calculate the relative free energies of different tautomers or conformations in solution, providing a thermodynamic basis for their observed populations. mdpi.com |

Table 2. Key analyses performed during molecular dynamics simulations to investigate the conformational and interactional dynamics of this compound.

Supramolecular Chemistry and Crystal Engineering with 4 Amino 2 Hydroxy 6 Methylpyrimidine

Design and Synthesis of Supramolecular Functional Monomers and Polymers

4-Amino-2-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine, is a heterocyclic compound featuring multiple hydrogen bond donor and acceptor sites. This arrangement of functional groups makes it an excellent candidate for designing supramolecular monomers that can self-assemble into well-defined polymeric structures. The core principle lies in the specific and directional nature of non-covalent interactions, particularly hydrogen bonds, which guide the aggregation of monomers into larger, ordered assemblies. researchgate.netreading.ac.uk

The design of functional monomers based on aminopyrimidines leverages their ability to form robust, self-complementary hydrogen bonds. For instance, the 2-ureido-4[1H]-pyrimidinone (UPy) motif, which is structurally related, is renowned for its ability to form strong quadruple hydrogen bonds, leading to the creation of supramolecular polymers with dynamic and tunable properties. reading.ac.uk Similarly, the amino and hydroxyl/keto groups on the this compound ring can engage in predictable hydrogen bonding patterns, enabling the synthesis of linear or network-like supramolecular polymers. researchgate.netreading.ac.uk These materials are of interest for their potential applications in areas like self-healing materials and thermoplastic elastomers, where the reversible nature of hydrogen bonds imparts unique mechanical properties. reading.ac.uk The synthesis process often involves a one-pot reaction where the individual molecular components assemble into complex, heteromeric structures with predetermined connectivity. nih.gov

Formation and Characterization of Co-crystals and Salts

The ability of this compound to form multicomponent crystalline solids, such as co-crystals and salts, with various organic molecules, particularly carboxylic acids, is a cornerstone of its application in crystal engineering. researchgate.netresearchgate.net These solid forms are synthesized to modify the physicochemical properties of the parent compounds. The formation of either a co-crystal (where components are neutral) or a salt (involving proton transfer) is a critical distinction determined by the relative acidity and basicity of the constituent molecules. nih.gov

Characterization of these multicomponent solids is typically achieved through techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net These methods provide definitive information about the crystal structure, stoichiometry, and the nature of the intermolecular interactions holding the assembly together.

Proton Transfer Complexes and Salt Formation Mechanisms

The formation of a salt between an aminopyrimidine and a carboxylic acid is governed by a proton transfer from the acidic co-former to one of the basic nitrogen atoms on the pyrimidine (B1678525) ring. pharmacophorejournal.compharmacophorejournal.com A widely used guideline to predict whether a salt or a co-crystal will form is the "ΔpKa rule". Generally, a salt is likely to form when the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa) is greater than a certain value (often cited as > 3), indicating a strong thermodynamic driving force for proton transfer. researchgate.net Conversely, a smaller ΔpKa value (e.g., < 0) typically results in a co-crystal with neutral components linked by hydrogen bonds. mdpi.com

In the case of aminopyrimidines reacting with carboxylic acids, proton transfer often occurs at a ring nitrogen atom, creating a pyrimidinium cation and a carboxylate anion. researchgate.net These charged species then interact via strong, charge-assisted hydrogen bonds (N⁺-H···O⁻), which are a defining feature of these salts. researchgate.net The formation constant (KPT) of these proton transfer complexes can be influenced by the polarity of the solvent used during crystallization, with protic solvents often favoring salt formation. pharmacophorejournal.com

Hydrogen Bonding Patterns and Architectures in Crystalline Solids

The crystal structures of materials containing this compound are dominated by a rich variety of hydrogen bonding interactions. The molecule's amino group (a hydrogen bond donor) and its ring nitrogens and keto-oxygen (hydrogen bond acceptors) allow for the formation of predictable and robust supramolecular synthons. nih.gov

| Synthon Type | Interacting Groups | Graph Set Notation | Resulting Structure | Reference |

|---|---|---|---|---|

| Heterosynthon | Carboxylic Acid (O-H) and Pyrimidine (N1) / Pyrimidine Amino (N-H) and Carboxylic Acid (C=O) | R²₂(8) | Acid-Base Dimer | nih.gov |

| Homosynthon | Pyrimidine Amino (N-H) and Pyrimidine Ring (N3) | R²₂(8) | Base Pair Dimer | nih.govnih.gov |

| Charge-Assisted | Pyrimidinium (N⁺-H) and Carboxylate (O⁻) | R²₂(8) | Ion Pair Dimer | researchgate.net |

| Chain/Ladder | Combination of Hetero- and Homosynthons | - | 1D Supramolecular Ladders | researchgate.net |

Isostructurality Studies in Pyrimidine-based Co-crystals

Isostructurality refers to the phenomenon where different chemical compounds crystallize in very similar, if not identical, geometric arrangements. In the context of pyrimidine-based co-crystals, studies have explored how modifications to the pyrimidine or the co-former affect the resulting crystal packing. For example, comparing the crystal structures of co-crystals formed from different substituted pyrimidines can reveal whether a particular hydrogen bonding framework is robust enough to persist despite changes in molecular shape or functional groups. researchgate.net The ability to predict and control isostructurality is a significant goal in crystal engineering, as it would allow for the fine-tuning of material properties while maintaining a desired crystal architecture. nih.gov For instance, two polymorphs of a pyrimethamine-saccharin salt were found to have very similar crystal structures despite crystallizing in different space groups, demonstrating a strong tendency towards a particular packing arrangement. universityofgalway.ie

Crystal Engineering Principles for Tailored Materials

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, achieved by controlling intermolecular interactions. wikipedia.org this compound and its analogs are valuable tools in this field due to their predictable hydrogen bonding capabilities. nih.govresearchgate.net

The key principle is the use of supramolecular synthons—reliable and robust recognition units—to guide the assembly of molecules into a target architecture. By selecting co-formers with complementary functional groups, it is possible to direct the formation of specific hydrogen bonding patterns and, consequently, control the dimensionality and properties of the resulting crystal. nih.govwikipedia.org For example, by combining hydrogen bonds with other non-covalent interactions like halogen bonds, engineers can construct extended 1D and 2D networks with predictable connectivity. nih.gov This approach has been successfully used to design materials with specific optical properties, such as non-linear optical (NLO) activity, by creating non-centrosymmetric crystal structures. mdpi.com

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Synthon-Based Design | Utilizing robust hydrogen-bonding synthons (e.g., acid-pyrimidine) to direct crystal packing. | Creation of predictable 1D and 2D networks. | researchgate.netresearchgate.net |

| Co-crystal/Salt Formation | Modifying physicochemical properties by selecting co-formers based on pKa values. | Improving solubility and stability of active pharmaceutical ingredients. | nih.gov |

| Hierarchical Assembly | Combining strong primary interactions (e.g., hydrogen bonds) with weaker secondary interactions (e.g., halogen bonds, π-stacking). | Constructing complex, multi-dimensional architectures with tailored connectivity. | nih.gov |

| Polymorph Control | Varying crystallization conditions (solvent, temperature, method) to isolate different crystalline forms with distinct properties. | Accessing different solid-state forms of a pyrimethamine (B1678524) salt. | universityofgalway.ie |

Molecular Recognition Studies in Self-Assembled Systems

Molecular recognition is the specific, non-covalent binding between two or more molecules. In the context of this compound, its functional groups enable it to act as a recognition site in self-assembled systems. The precise arrangement of hydrogen bond donors and acceptors allows it to selectively interact with complementary molecules, a process fundamental to the formation of co-crystals and supramolecular polymers. nih.govresearchgate.net

Studies on aminopyrimidine-carboxylate interactions are of fundamental importance as they mimic recognition events in biological systems, such as protein-nucleic acid binding. researchgate.net The formation of a stable, hydrogen-bonded complex between the pyrimidine and a co-former is a clear demonstration of molecular recognition. Computational methods, combined with experimental data, can be used to predict and quantify these interactions, helping to screen for effective co-formers and understand the basis for the observed selectivity in self-assembly. nih.gov

Biological Activity and Medicinal Chemistry Applications of 4 Amino 2 Hydroxy 6 Methylpyrimidine Derivatives

Enzyme Inhibition Studies and Mechanisms of Action

Derivatives of 4-amino-2-hydroxy-6-methylpyrimidine are notable for their ability to interact with and inhibit various enzymes that are critical to physiological and pathological processes. This inhibition is often achieved through specific binding interactions within the enzyme's active site, leading to the modulation of metabolic and signaling pathways.

Inhibition of Human Carbonic Anhydrase Isoenzymes

Human carbonic anhydrases (hCAs) are a family of zinc-metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and certain cancers. Pyrimidine-containing sulfonamides have been extensively studied as hCA inhibitors. nih.gov These compounds typically function by coordinating to the zinc ion in the enzyme's active site via their sulfonamide group, displacing the catalytic water molecule. tandfonline.com

Research has shown that modifying the pyrimidine (B1678525) scaffold allows for potent and selective inhibition of various hCA isoforms. For instance, novel libraries of 2-sulfanilamido nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their inhibitory action against a panel of hCAs. tandfonline.com Certain derivatives demonstrated potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. tandfonline.comtandfonline.com Specifically, compounds with a triazolopyrimidine core showed Kᵢ values as low as 4.7 nM for hCA IX and 4.3 nM for hCA XII. tandfonline.com Similarly, pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibition against cytosolic isoforms hCA I and hCA II, with some derivatives being more potent than the standard drug Acetazolamide. nih.gov The strategic design of these derivatives, building upon the pyrimidine core, is key to achieving high affinity and isoform selectivity. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrimidine Derivatives

| Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 2-Sulfanilamido nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidines | hCA IX | 4.7 - 8.6 nM | tandfonline.com |

| 2-Sulfanilamido nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidines | hCA XII | 4.3 - 8.8 nM | tandfonline.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 5.6 nM | mdpi.com |

| Benzenesulfonamides with pyrimidine moiety | hCA I | 0.5 nM | nih.gov |

General Enzyme Inhibitory Effects on Metabolic Pathways

The this compound framework is integral to the development of inhibitors for other crucial metabolic enzymes, particularly those involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are validated targets for cancer chemotherapy.

A series of classical and nonclassical antifolates based on a 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, which incorporates the core structure of interest, were synthesized and evaluated as dual inhibitors of human TS and DHFR. nih.gov One classical analogue, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, proved to be an exceptionally potent dual inhibitor with IC₅₀ values of 40 nM against human TS and 20 nM against human DHFR. nih.gov Nonclassical analogues in the same series also showed moderate to potent activity against human TS. nih.gov Furthermore, aminopterin (B17811) analogues, which share structural similarities, have also been shown to be potent inhibitors of DHFR from L1210 mouse leukemia, with IC₅₀ values as low as 0.072 µM. nih.gov

Table 2: Inhibition of Metabolic Enzymes by this compound Derivatives

| Derivative | Target Enzyme | IC₅₀ Value (nM) | Reference |

| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 40 | nih.gov |

| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Dihydrofolate Reductase (DHFR) | 20 | nih.gov |

| 5-(4-Nitrophenyl)sulfanyl-2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Human Thymidylate Synthase (TS) | 110 | nih.gov |

| 5-(4-Nitrophenyl)sulfanyl-2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Human Dihydrofolate Reductase (DHFR) | 130 | nih.gov |

| Aminopterin analogue (APA-Orn) | L1210 Dihydrofolate Reductase (DHFR) | 72 | nih.gov |

Antimicrobial Activities

Derivatives of this compound have emerged as promising candidates in the search for new antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

The versatility of the this compound scaffold has been harnessed to create potent antibacterial agents. A notable example is the pleuromutilin (B8085454) derivative, 14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin (B591076) (APTM), which has demonstrated significant in vitro antibacterial activity, particularly against Staphylococcus aureus. nih.gov

Additionally, metal complexes incorporating the related 4-amino-6-hydroxy-2-mercaptopyrimidine ligand have been synthesized and evaluated for their antibacterial properties. researchgate.net These complexes showed good activity against Gram-positive bacteria such as Bacillus cereus and S. aureus, and selective activity against the Gram-negative bacterium Proteus mirabilis. researchgate.net Studies on heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine also confirmed antibacterial activity against both E. coli and S. aureus. impactfactor.orgresearchgate.net

Table 3: Antibacterial Activity of this compound Derivatives

| Derivative/Complex | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

| [MnL₂(H₂O)₂] | Bacillus cereus | 11.0 | researchgate.net |

| [FeL₂Cl₂] | Bacillus cereus | 33.0 | researchgate.net |

| [CoL₂]Cl·H₂O | Staphylococcus aureus | 20.0 | researchgate.net |

| [NiL₂Cl₂] | Proteus mirabilis | 15.0 | researchgate.net |

| Formazan (B1609692) Derivative (c1) | Escherichia coli | 10 (Slightly Active) | impactfactor.org |

| Formazan Derivative (c5) | Staphylococcus aureus | 20 (Moderately Active) | impactfactor.org |

L = 4-amino-6-hydroxy-2-mercaptopyrimidine

Antifungal Efficacy

The development of novel antifungal agents is critical, and pyrimidine derivatives are being explored for this purpose. Studies on compounds structurally related to this compound have shown promising results. For example, derivatives of 6-hydroxy-2-isopropyl-4-methylpyrimidine were tested for their fungicidal activities against various phytopathogenic fungi. mdpi.com These compounds exhibited significant inhibitory effects, with some derivatives showing activity comparable to or better than commercial fungicides against specific fungal species like Rhizoctonia solani. mdpi.com

Another study focused on amiloride (B1667095) analogs, which, while based on a pyrazine (B50134) ring, share the aminopyrimidine structural element. A series of 6-(2-benzofuran) HMA analogs demonstrated broad-spectrum activity against pathogenic fungi, including multidrug-resistant clinical isolates of Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against Cryptococcus neoformans. nih.gov

Table 4: Antifungal Activity of Related Pyrimidine Derivatives

| Derivative | Fungal Species | Activity | Concentration | Reference |

| 4-(4-Chlorophenoxy)-2-isopropyl-6-methylpyrimidine | Rhizoctonia solani | 66.7% Inhibition | 50 µg/mL | mdpi.com |

| 4-(2,4-Dichlorophenoxy)-2-isopropyl-6-methylpyrimidine | Rhizoctonia solani | 73.3% Inhibition | 50 µg/mL | mdpi.com |

| 6-(2-Benzofuran) HMA analog | Cryptococcus neoformans | MIC: 4 µg/mL | 4 µg/mL | nih.gov |

| 6-(2-Benzofuran) HMA analog | Candida auris | MIC: 16 µg/mL | 16 µg/mL | nih.gov |

Anticancer and Antiviral Therapeutic Potential

The pyrimidine core is a fundamental building block in numerous anticancer and antiviral drugs. Derivatives of this compound have been investigated for their potential in these therapeutic areas, showing promising activity in various in vitro models.

Research into thienopyrimidine derivatives, which contain the aminopyrimidine core, has identified compounds with significant antiproliferative effects. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines, with one derivative showing a potent effect on the MCF-7 cell line with an IC₅₀ value of 4.3 µg/mL (0.013 µM). nih.gov Similarly, metal complexes of the related 2-amino-4,6-dimethyl pyrimidine have demonstrated high cytotoxicity against A-549 (human lung carcinoma) and MRC-5 (normal lung fibroblast) cell lines, with the activity of Cu(II) and Pd(II) complexes being comparable to the standard anticancer drug cisplatin. mdpi.com Formazan derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine have also been evaluated for their anticancer effects against the MCF-7 cell line. impactfactor.org

In the antiviral domain, pyrimidine conjugates have been synthesized and tested against various viruses. A 2-aminopyrimidine (B69317) derivative conjugated with a difluorobenzoxazine fragment showed activity against Herpes Simplex Virus-1 (HSV-1) with an IC₅₀ of 9.27 µM. mdpi.com Although this particular compound also showed high cytotoxicity, other conjugates in the series displayed better selectivity indexes against both wild-type and acyclovir-resistant HSV-1 strains. mdpi.com

Table 5: Anticancer and Antiviral Activity of this compound Derivatives

| Derivative/Complex | Activity Type | Target Cell Line / Virus | IC₅₀ / CC₅₀ | Reference |

| Ethyl 4-amino-2-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 4.3 µg/mL | nih.gov |

| [Cu(L)(ADMPY)Cl]Cl | Anticancer | A-549 (Lung Cancer) | IC₅₀: 12.3 µg/mL | mdpi.com |

| [Pd(L)(ADMPY)Cl]Cl | Anticancer | A-549 (Lung Cancer) | IC₅₀: 15.4 µg/mL | mdpi.com |

| (S)-4-[6-(2-Aminopyrimidin-4-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | Antiviral | HSV-1 | IC₅₀: 9.27 µM | mdpi.com |

| (S)-4-[6-(2-Aminopyrimidin-4-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | Cytotoxicity | Vero E6 Cells | CC₅₀: 34.63 µM | mdpi.com |

ADMPY = 2-amino-4,6-dimethyl pyrimidine

Anti-inflammatory Research

Derivatives of this compound are recognized for their significant anti-inflammatory potential. mdpi.comnih.gov Research has demonstrated that the anti-inflammatory effects of pyrimidine derivatives are often attributable to their ability to inhibit key inflammatory mediators. rsc.org These include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as signaling molecules such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.orgrsc.org

The synthesis of substituted pyrimidines as anti-inflammatory drugs is a major focus for researchers, driven by the chemical versatility of the scaffold. rsc.org For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to significantly reduce carrageenan-induced paw edema in animal models, a standard test for acute inflammation. proquest.comnih.gov These compounds were also found to decrease the serum concentration of PGE2, a key mediator of inflammation. nih.gov A notable advantage of some of these non-acidic pyrimidine derivatives is the potential avoidance of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid moiety. nih.gov

Studies on morpholinopyrimidine derivatives have revealed that specific compounds can substantially reduce the mRNA and protein expression of iNOS and COX-2 in lipopolysaccharide (LPS)-induced RAW 264.7 cells. rsc.org The anti-inflammatory activity of pyrimidine derivatives is highly dependent on the substitution patterns on the pyrimidine core. For example, the presence of electron-releasing groups like pyridine (B92270) on the pyrimidine skeleton has been shown to enhance anti-inflammatory activity. rsc.org

| Derivative Class | Mechanism of Action | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Reduction of PGE2 levels | Carrageenan-induced rat paw edema | Significant reduction in paw edema, comparable to diclofenac. | nih.gov |

| Morpholinopyrimidines | Inhibition of iNOS and COX-2 expression | LPS-induced RAW 264.7 macrophage cells | Substantial reduction in mRNA and protein levels of iNOS and COX-2. | rsc.org |

| Pyrano[2,3-d]pyrimidines | COX-2 inhibition | In vitro enzyme assay | Potent COX-2 inhibition with IC50 values as low as 0.04 µM. | rsc.org |

| 2-Alkyl(aryl)amino pyrimidines | Inhibition of iNOS and COX-2 expression | LPS-stimulated RAW 264.7 cells | Significant decrease in iNOS and COX-2 mRNA and protein levels. | rsc.org |

Anti-fibrotic Activity of Derivatives

Pyrimidine derivatives have emerged as promising candidates for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). nih.govzendy.io A novel class of pyrimidine derivatives has been identified as potent multi-target protein tyrosine kinase (PTK) inhibitors for IPF therapy. nih.govlookchem.com These compounds displayed strong enzymatic activity against Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) at nanomolar concentrations. nih.govzendy.io

One representative compound, N-(3-((5-chloro-2-(4-((1-morpholino)acetylamino)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, demonstrated high inhibitory potency against both BTK and JAK kinase families, in addition to ErbB4, with inhibition rates exceeding 57% at a 10 nM concentration. nih.govzendy.io In vivo studies confirmed that this compound could significantly reduce the severity of IPF, suggesting its potential as a therapeutic agent. nih.govlookchem.com

In another line of research, a series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. nih.govresearchgate.net Several of these compounds exhibited superior anti-fibrotic activity compared to the established drug Pirfenidone. nih.govresearchgate.net

| Compound | Target Cells | Activity (IC50) | Reference |

|---|---|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | 45.69 µM | nih.govresearchgate.net |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 | 45.81 µM | nih.govresearchgate.net |

These findings highlight that compounds 12m and 12q effectively inhibited the expression of collagen and the content of hydroxyproline, indicating their potential for development as novel anti-fibrotic drugs. researchgate.net

Role in Nucleic Acid and Nucleoside/Nucleotide Research

The pyrimidine ring is a fundamental component of nucleic acids, forming the structural basis for the bases uracil, cytosine, and thymine (B56734) in RNA and DNA. nih.govmdpi.com Consequently, this compound and its analogs are of significant interest in nucleic acid and nucleoside/nucleotide research. pubcompare.ai The structure of these compounds allows for the investigation of complex biochemical interactions at a molecular level, particularly in the study of base pairing and the synthesis of nucleoside analogs. medchemexpress.com

The ability of the pyrimidine ring to form specific hydrogen bonds is crucial for its function in DNA and RNA. nih.gov This property is exploited in the design of synthetic nucleoside and nucleotide analogs that can interfere with nucleic acid synthesis or function. medchemexpress.com Purine nucleoside analogs, which often incorporate pyrimidine or pyrimidine-like heterocyclic systems, are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com The this compound scaffold serves as a valuable tool for researchers exploring these mechanisms and developing new therapeutic agents that target nucleic acid metabolism. pubcompare.ai

Interactions with Metal Ions and Coordination Complex Formation

The this compound structure contains multiple donor atoms (nitrogen and oxygen), making it an excellent ligand for forming coordination complexes with a variety of metal ions. cu.edu.eg The amino and hydroxyl groups are particularly effective at coordinating with metals, leading to the formation of stable complexes. The study of these metal complexes is a significant area of research, as complexation can modulate the biological activity of the parent pyrimidine ligand. researchgate.netniscpr.res.in

Schiff bases derived from pyrimidines are frequently used to create multidentate ligands that form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), Pd(II), and Zn(II). researchgate.netniscpr.res.inresearchgate.net Characterization of these complexes using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis confirms the coordination of the metal ion with the ligand's donor atoms. cu.edu.egresearchgate.net For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic ligand, coordination occurs through the sulfur and amine groups, demonstrating the versatility of such scaffolds in binding metals. nih.gov The resulting metal complexes often exhibit enhanced biological properties, such as increased antimicrobial activity, compared to the free ligand. niscpr.res.in Thermodynamic studies have also been conducted on complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine with divalent metal ions, determining their stability constants and evaluating their concentration distribution in solution. researchgate.net

Biological Pathway Modulation and Targeted Therapeutic Strategies

The pyrimidine scaffold is central to the development of targeted therapies due to its ability to be tailored to interact with specific biological targets like protein kinases. nih.govbohrium.com Derivatives of this compound have been developed as inhibitors of numerous signaling pathways implicated in diseases such as cancer and fibrosis. nih.govnih.gov

One major strategy involves the inhibition of protein kinases. nih.gov For example, pyrimidine-based molecules have been designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. bohrium.comnih.gov Similarly, derivatives have been developed to target other kinases, including:

PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a target in cancer, inducing apoptosis in cancer cells. nih.gov

PI3K/Akt/mTOR Pathway: Morpholine-clubbed pyrimidines are known to act as inhibitors of this critical cell survival and proliferation pathway. rsc.org

BTK and JAK Kinases: As mentioned previously, pyrimidine derivatives have been developed as multi-target inhibitors of these kinases for treating idiopathic pulmonary fibrosis. nih.govlookchem.com

Adenosine (B11128) Receptors: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized as highly potent and selective antagonists of the A3 adenosine receptor, a target for inflammatory conditions and cancer. nih.gov

Another targeted approach involves modulating nucleotide metabolism. mdpi.com Cancer cells often rely on both de novo synthesis and salvage pathways for nucleotides. mdpi.com Strategies that co-target enzymes in both pathways, such as dihydroorotate (B8406146) dehydrogenase (DHODH) in the de novo pathway and thymidine (B127349) kinases in the salvage pathway, have shown promise in preclinical models. mdpi.com

| Derivative Class | Biological Target/Pathway | Therapeutic Area | Reference |

|---|---|---|---|

| Diarylaminopyrimidines | EGFR Tyrosine Kinase | Cancer | bohrium.comnih.gov |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer | nih.gov |

| Morpholinopyrimidines | PI3K/Akt/mTOR Pathway | Cancer, Inflammation | rsc.org |

| Acrylamide-pyrimidines | BTK, JAK Kinases | Idiopathic Pulmonary Fibrosis | nih.govzendy.io |

| 4-Amino-6-hydroxy-2-mercaptopyrimidines | A3 Adenosine Receptor | Inflammation, Cancer | nih.gov |

Precursor Role in Drug Discovery and Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its proven utility as a versatile building block for synthesizing a vast library of pharmacologically active compounds. mdpi.comjrasb.com Its synthetic tractability allows for easy structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to create diverse molecular architectures and fine-tune their biological activity. mdpi.com

Numerous studies demonstrate the use of this compound and its close analogs as starting materials for more complex heterocyclic systems. For example, it has been used to synthesize:

Fused Pyrimidines: Compounds like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines, which often exhibit enhanced biological effects. jrasb.com

Schiff Bases: Reaction with aldehydes creates Schiff bases, which are precursors for various heterocyclic compounds and potent ligands for metal complexation. researchgate.net

Novel Heterocycles: It serves as a precursor for synthesizing oxazepine, formazan, and tetrazole derivatives, expanding the chemical space for drug discovery. impactfactor.orgresearchgate.net

The pyrimidine core's ability to serve as a bioisostere for purines further enhances its value, allowing for the design of molecules that can interact with biological targets typically addressed by purine-based compounds. jrasb.com This versatility and the extensive body of research on its synthesis and reactions solidify the role of this compound as a cornerstone precursor in the ongoing quest for novel and effective therapeutic agents. mdpi.comnih.gov

Applications Beyond Medicinal Chemistry

Material Science Applications

In material science, the compound serves as a foundational component for creating polymers and functional materials with specialized properties. Its ability to engage in specific molecular interactions is key to its utility in this field.

Development of Advanced Materials, Polymers, and Coatings

4-Amino-2-hydroxy-6-methylpyrimidine is utilized as a building block in the synthesis of advanced functional materials. Researchers have successfully incorporated it into the creation of Graphene Oxide (GO)-based polymer composites, demonstrating its role in the development of sophisticated materials. pubcompare.ai

The compound also serves as a critical starting material for synthesizing functional monomers, which are the essential units for building polymers. rsc.org Specifically, it is reacted with isocyanates to produce monomers that can then undergo polymerization to form advanced polymers and coatings. rsc.org The synthesis processes for these monomers are often efficient, featuring short reaction times and mild conditions. rsc.org

Supramolecular Polymers in Smart Materials

A significant application in material science involves the conversion of this compound into 2-ureido-4[1H]-pyrimidinone (UPy) based functional monomers. rsc.org The UPy moiety is renowned for its ability to form robust quadruple hydrogen bonds. researchgate.net This strong, highly directional, and reversible binding is a cornerstone of supramolecular chemistry.

These UPy units enable the self-assembly of monomers into long, polymer-like chains held together by non-covalent bonds, creating what are known as supramolecular polymers. researchgate.netnih.gov The dynamic and reversible nature of these hydrogen bonds imparts "smart" properties to the resulting materials. researchgate.net This allows for the development of materials that can respond to external stimuli or exhibit self-healing capabilities, where the bonds can break and reform to repair damage. researchgate.neteurekalert.org The use of UPy groups can create physical crosslinking networks that provide materials with both rigidity and the ability to dissipate energy. researchgate.net

Corrosion Inhibition Properties